molecular formula C4H8O2S B3052481 S-(2-hydroxyethyl) ethanethioate CAS No. 41858-09-7

S-(2-hydroxyethyl) ethanethioate

Cat. No. B3052481
CAS RN: 41858-09-7
M. Wt: 120.17 g/mol
InChI Key: URXXNPNLYCRXNE-UHFFFAOYSA-N
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Description

“S-(2-hydroxyethyl) ethanethioate” is a chemical compound with the molecular formula C4H8O2S . It has an average mass of 120.170 Da and a monoisotopic mass of 120.024498 Da . It is also known by other names such as “2-hydroxyethyl acetyl sulfide”, “S-acetyl-2-hydroxy-1-thioethane”, and "thioacetic acid S- (2-hydroxy-ethyl) ester" .


Molecular Structure Analysis

The molecular structure of “S-(2-hydroxyethyl) ethanethioate” is defined by its molecular formula, C4H8O2S . Unfortunately, the detailed structural analysis is not available in the search results.


Physical And Chemical Properties Analysis

“S-(2-hydroxyethyl) ethanethioate” has a molecular weight of 120.17000 . Other physical and chemical properties such as density, boiling point, melting point, and flash point are not available in the search results .

Scientific Research Applications

Synthesis and Chemical Properties

  • S-(2-hydroxyethyl) ethanethioate derivatives, such as S-alkyl 2-(phosphonomethylamino)ethanethioates, are synthesized for applications in chemical research, particularly in the study of glyphosate and its derivatives (Mao & Franz, 1991).
  • The compound has been used in the facile synthesis of 3,4-diiododihydrothiophenes, demonstrating its role in the creation of iodine-containing products for various organic transformations (Yang, Jin, Bao, & Yamamoto, 2011).

Biomedical and Biocompatible Applications

  • S-(2-hydroxyethyl) ethanethioate is involved in the development of biocompatible and degradable polymers for biomedical applications. Such polymers can be used in drug delivery systems due to their low toxicity and hydrolytic degradability (Zhang, Chu, Zheng, Kissel, & Agarwal, 2012).
  • In another study, the hydroxyethyl variant of the compound is used in creating hydrophobically modified hydroxyethyl starch. These modifications show potential for drug carrier applications due to their ability to form nano-sized polymeric micelles and vesicles (Besheer, Hause, Kressler, & Mäder, 2007).

Environmental and Analytical Chemistry

  • S-(2-hydroxyethyl) ethanethioate is identified as a metabolite in studies investigating the disposition of toxic compounds like 1,2-dibromoethane in organisms. This research is crucial for understanding the metabolic pathways and potential environmental and health impacts of such compounds (Wormhoudt, Hissink, Commandeur, van Bladeren, & Vermeulen, 1998).
  • The compound has also been used in studies exploring the electrochemical scission of C–S bonds in solutions, which is significant in understanding odor pollution control and industrial effluent treatment processes (Ma, Wu, Zhou, & Ding, 2013).

properties

IUPAC Name

S-(2-hydroxyethyl) ethanethioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O2S/c1-4(6)7-3-2-5/h5H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URXXNPNLYCRXNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90567915
Record name S-(2-Hydroxyethyl) ethanethioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90567915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

S-(2-hydroxyethyl) ethanethioate

CAS RN

41858-09-7
Record name S-(2-Hydroxyethyl) ethanethioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90567915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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